
Ethyl 3-methyl-2-nitrobenzoate
Overview
Description
Ethyl 3-methyl-2-nitrobenzoate is an aromatic ester derivative featuring a nitro group at the ortho position (C2) and a methyl substituent at the meta position (C3) relative to the ester moiety. Structurally, it belongs to the nitrobenzoate family, where the ethyl ester group enhances lipophilicity compared to methyl or carboxylate analogs.
The compound’s synthesis likely involves esterification of 3-methyl-2-nitrobenzoic acid with ethanol or nitration of ethyl 3-methylbenzoate, analogous to methods described for methyl analogs (). Its applications may include roles in organic synthesis, such as serving as a precursor for pharmaceuticals, agrochemicals, or ligands in metal-catalyzed reactions ().
Preparation Methods
Nitration Using Acetic Anhydride and Nitric Acid
This method replaces traditional sulfuric acid with acetic anhydride, improving selectivity and reducing environmental impact.
Procedure:
-
- Add 65% nitric acid (0.04–0.07 mol) to a round-bottom flask.
- Slowly add acetic anhydride (0.04–0.08 mol) under ice-bath conditions.
- Stir for 30 minutes.
-
- Mix ethyl 3-methylbenzoate (0.02 mol) with acetic anhydride.
- Add dropwise to the nitration mixture under ice-bath cooling.
-
- Warm to 30–50°C and stir for 15 minutes to 3 hours.
Workup :
- Distill off excess acetic anhydride and nitric acid.
- Quench with ice water to precipitate the product.
- Extract with ethyl acetate, concentrate, and recrystallize from ethanol.
Key Data:
Parameter | Value |
---|---|
Yield | 93.85–98.21% |
2-Nitro:4-Nitro Isomer Ratio | 66:34 to 72:28 (HPLC) |
Reaction Time | 15 min (50°C) – 3 hr (30°C) |
- Higher regioselectivity for the 2-nitro isomer compared to traditional methods.
- Reduced waste acid production due to acetic anhydride’s dual role as solvent and catalyst.
Classical Nitration with Mixed Acids (HNO₃/H₂SO₄)
This method follows standard nitration protocols, analogous to methyl benzoate nitration.
Procedure:
Cooling :
- Chill ethyl 3-methylbenzoate in an ice bath.
-
- Prepare a 1:1 mix of concentrated HNO₃ and H₂SO₄.
- Add dropwise to the substrate under vigorous stirring.
-
- Maintain temperature below 5°C during addition.
- Stir for 1–2 hours post-addition.
Workup :
- Quench with ice water.
- Filter, wash, and recrystallize from ethanol.
Key Data:
Parameter | Value |
---|---|
Typical Yield | 70–85% |
Isomer Ratio (2-Nitro:4-Nitro) | ~60:40 (estimated) |
Reaction Time | 1–2 hr |
Comparative Analysis
Method | Nitration Agents | Selectivity (2-Nitro:4-Nitro) | Yield | Environmental Impact |
---|---|---|---|---|
Acetic Anhydride/HNO₃ | HNO₃, (CH₃CO)₂O | 66:34 to 72:28 | 94–98% | Low (recyclable solvent) |
Mixed Acids (HNO₃/H₂SO₄) | HNO₃, H₂SO₄ | ~60:40 | 70–85% | High (acidic waste) |
Industrial Considerations
- Catalyst Recycling : Acetic anhydride can be recovered via distillation, reducing costs.
- Scalability : The acetic anhydride method is preferred for large-scale production due to higher yields and reduced waste.
Chemical Reactions Analysis
Nitration and Regioselectivity
Ethyl 3-methyl-2-nitrobenzoate can be synthesized via nitration of ethyl 3-methylbenzoate. Nitration typically occurs under mixed acid conditions (HNO₃/H₂SO₄ or acetic anhydride-HNO₃ systems). The nitro group's meta-directing effect and steric hindrance from the methyl group influence regioselectivity.
Key Data:
Reaction Type | Reagents/Conditions | Major Product | Yield | Source |
---|---|---|---|---|
Nitration | Acetic anhydride + HNO₃, 15–20°C | This compound | 72–75% |
In industrial settings, nitration of ethyl 3-methylbenzoate with red fuming nitric acid (RFNA) and acetic anhydride achieves high regioselectivity for the 2-nitro derivative due to steric and electronic effects . Competing 4-nitro byproducts are minimized (<25%) .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-methyl-2-nitrobenzoic acid.
Reaction Conditions and Outcomes:
Yields for hydrolysis typically exceed 85% after recrystallization . The nitro group stabilizes the intermediate carboxylate anion, facilitating base-driven hydrolysis .
Reduction of the Nitro Group
The nitro group can be reduced to an amine using catalytic hydrogenation or metal-acid systems.
Reduction Pathways:
Method | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Catalytic Hydrogenation | H₂, Pd/C (10%), ethanol | Ethyl 3-methyl-2-aminobenzoate | ~90% | |
Fe/HCl | Fe powder, HCl (aq.), heat | Ethyl 3-methyl-2-aminobenzoate | 75–80% |
Reduction proceeds efficiently under mild hydrogenation conditions, preserving the ester functionality . Side products (e.g., over-reduction) are rare due to the nitro group’s strong electron-withdrawing effect .
Electrophilic Substitution
The aromatic ring’s reactivity is reduced by the nitro group, but further substitution can occur under harsh conditions.
Example Reaction: Halogenation
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Bromination | Br₂, FeBr₃, 80°C | Ethyl 5-bromo-3-methyl-2-nitrobenzoate | 65% |
Bromination occurs selectively at the 5-position (para to the methyl group), driven by the nitro group’s meta-directing influence .
Transesterification
The ethyl ester undergoes transesterification with alcohols in acidic or basic media.
Alcohol | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Methanol | H₂SO₄ | Mthis compound | 88% | |
Propanol | NaOPr | Propyl 3-methyl-2-nitrobenzoate | 82% |
Reaction rates depend on alcohol nucleophilicity and steric bulk .
Stability and Degradation
This compound is stable under ambient conditions but degrades under UV light or strong oxidants.
Condition | Degradation Pathway | Products | Source |
---|---|---|---|
UV light (254 nm) | Photolysis | Nitrophenols, CO₂ | |
Strong oxidants (KMnO₄) | Oxidation | 3-Methyl-2-nitrobenzoic acid |
Research Insights
-
Regioselectivity in Nitration : The methyl group’s steric hindrance and the nitro group’s electronic effects synergistically direct nitration to the 2-position .
-
Industrial Applications : High-purity this compound is used in agrochemical intermediates and dye synthesis .
-
Toxicity : Reduced derivatives (e.g., ethyl 3-methyl-2-aminobenzoate) exhibit lower cytotoxicity compared to nitro analogs .
Scientific Research Applications
Ethyl 3-methyl-2-nitrobenzoate is used in various fields of scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro group, which can interact with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves derivatives of this compound.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-methyl-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the specific application and the chemical environment .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 3-Methyl-2-Nitrobenzoate
- Structure : Differs only in the ester group (methyl vs. ethyl).
- Physical Properties : Melting point: 74°C ; purity >95% ().
- Safety: Stable under proper conditions but incompatible with oxidizers; decomposes into CO, CO₂, and NOx ().
Methyl 3-Methyl-4-Nitrobenzoate
- Structure : Nitro group at para position (C4).
- Melting point: 80–82°C ().
Ethyl 3-Nitrobenzoate
- Structure : Lacks the methyl group at C3.
- Physical Properties : Molecular weight 195.17 g/mol ; IR spectrum shows characteristic nitro (1520–1350 cm⁻¹) and ester (1740–1720 cm⁻¹) peaks ().
- Applications : Widely used as a reference compound in spectroscopic studies ().
Ethyl 2-Nitro-3-(Thiophen-3-yl)Benzoate
- Structure : Incorporates a thiophene ring at C3 instead of methyl.
Ethyl 2,6-Dichloro-3-Nitrobenzoate
- Structure : Dichloro substituents at C2 and C4.
- Impact : Electron-withdrawing chlorine atoms enhance nitro group’s electrophilicity, favoring reactions like nucleophilic aromatic substitution ().
Physicochemical Properties
*Estimated values based on structural analogs.
Key Research Findings and Gaps
Synthetic Routes : Nitration of ethyl 3-methylbenzoate (analogous to ) remains unexplored for this compound.
Spectroscopic Data : IR and NMR data for this compound are lacking, unlike its methyl counterpart ().
Applications: Potential in metal-catalyzed reactions warrants investigation, as seen in related N,O-bidentate compounds ().
Biological Activity
Ethyl 3-methyl-2-nitrobenzoate (CAS No. 54064-39-0) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
This compound is an ester derived from 3-methyl-2-nitrobenzoic acid. The synthesis typically involves the nitration of 3-methylbenzoic acid followed by esterification. The general synthetic route includes:
- Nitration : 3-methylbenzoic acid is treated with a nitrating agent (e.g., a mixture of nitric and sulfuric acids) to introduce the nitro group at the desired position.
- Esterification : The resulting nitro acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.
This compound can be synthesized with high selectivity and yield through optimized reaction conditions, such as controlling temperature and reactant ratios .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as a therapeutic agent .
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Local Anesthetic Effects
This compound has been evaluated for local anesthetic properties. In comparative studies with established anesthetics like tetracaine, it showed promising results in producing local anesthesia in animal models .
Cytotoxicity and Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The following table summarizes findings from cytotoxicity assays:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
These results indicate that this compound may induce apoptosis in cancer cells, although further mechanistic studies are necessary to elucidate its action .
Case Studies and Research Findings
- Local Anesthetic Study : A study conducted on rats demonstrated that this compound could provide effective anesthesia comparable to traditional agents, with minimal side effects observed .
- Antimicrobial Evaluation : In a series of experiments assessing antimicrobial efficacy, this compound was found to inhibit the growth of several pathogenic bacteria, suggesting its application in infection control .
- Cytotoxicity Assessment : A detailed investigation into its anticancer properties revealed that the compound significantly reduced cell viability in multiple cancer types, indicating potential for further development as an anticancer drug .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of ethyl 3-methyl-2-nitrobenzoate to improve yield and purity?
- Methodological Answer : Focus on nitration regioselectivity and esterification conditions. For nitration, use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor the 2-nitro position over the 4-nitro isomer . Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and purify via column chromatography. For esterification, employ ethanol as the solvent with catalytic sulfuric acid under reflux, followed by neutralization with NaHCO₃ to isolate the ester. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify key functional groups: ester C=O stretch (~1720 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1530 and ~1350 cm⁻¹) .
- ¹H/¹³C NMR : Look for ester methyl protons (δ ~1.3 ppm, triplet) and aromatic protons (δ 7.2–8.5 ppm). Assign nitro group meta to the ester using coupling patterns .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Use SHELX programs for structure refinement .
Q. How does the nitro group influence the compound’s stability under different storage conditions?
- Methodological Answer : The nitro group increases sensitivity to light and heat. Store samples in amber glass vials at –20°C under inert gas (N₂/Ar). Monitor decomposition via GC-MS: degradation products include 3-methylbenzoic acid (hydrolysis) and nitrophenols (photooxidation). Stabilize solutions with antioxidants (e.g., BHT) for long-term studies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for nitroaromatic compounds like this compound?
- Methodological Answer : Use Density Functional Theory (DFT) to calculate optimized geometries, electrostatic potentials, and HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate assignments. For discrepancies in reactivity (e.g., unexpected nitration positions), perform MD simulations to analyze steric/electronic effects in the reaction environment .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Methodological Answer :
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .
- Disorder in ester/nitro groups : Apply restraints (DFIX, SIMU) and validate via residual density maps.
- Hydrogen bonding : Perform graph-set analysis (Etter’s rules) to identify motifs like R₂²(8) rings, critical for understanding packing interactions .
Q. How should researchers handle conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solvent polarity parameters (Hansen solubility parameters) and cross-validate with multiple techniques:
- Experimental : Measure solubility via gravimetry in ethyl acetate (polar aprotic) vs. toluene (nonpolar).
- Computational : Predict solubility using COSMO-RS or UNIFAC models. Discrepancies often arise from solvent purity or temperature gradients during measurements .
Q. What strategies are effective in analyzing hydrogen-bonding networks involving this compound in cocrystals?
- Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids). Use ORTEP-III to visualize intermolecular interactions and quantify bond lengths/angles. For quantitative analysis, apply graph-set notation (e.g., D(2) chains for nitro-carboxylic acid interactions) and compare with Cambridge Structural Database entries .
Q. How can green chemistry principles be applied to improve the environmental profile of this compound synthesis?
- Methodological Answer :
- Solvent replacement : Substitute traditional solvents (DCM, DMF) with bio-based alternatives (ethyl lactate, γ-valerolactone) to reduce toxicity .
- Catalysis : Use immobilized acid catalysts (e.g., sulfonated silica) for esterification to minimize waste.
- Waste analysis : Perform life-cycle assessment (LCA) to quantify energy use and emissions at each step .
Properties
IUPAC Name |
ethyl 3-methyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORJIFRUPPQKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602313 | |
Record name | Ethyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54064-39-0 | |
Record name | Ethyl 3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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